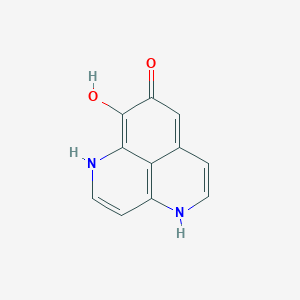

Demethylaaptamine

Description

Structure

3D Structure

Properties

CAS No. |

342882-90-0 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

12-hydroxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-11-one |

InChI |

InChI=1S/C11H8N2O2/c14-8-5-6-1-3-12-7-2-4-13-10(9(6)7)11(8)15/h1-5,12-13,15H |

InChI Key |

NHBBADJLMIUAAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C3C1=CC(=O)C(=C3NC=C2)O |

Origin of Product |

United States |

Demethylaaptamine Research Context

Historical Perspectives and Discovery of Benzo[de]researchgate.netkkp.go.idnaphthyridine Alkaloids

The story of demethylaaptamine is intrinsically linked to the broader discovery of aaptamines, a class of marine alkaloids characterized by their unique benzo[de] researchgate.netkkp.go.idnaphthyridine core structure. conicet.gov.arnih.gov The parent compound, aaptamine (B1664758), was first isolated in 1982 by Nakamura and his team from the Okinawan marine sponge Aaptos aaptos. conicet.gov.armdpi.com This discovery paved the way for the identification of a family of related alkaloids.

Subsequently, two new aaptamine alkaloids, this compound and demethyl(oxy)aaptamine, were isolated from the same Okinawan marine sponge, Aaptos aaptos. rsc.org The structures of these compounds were elucidated through detailed spectral data analysis and chemical degradation experiments. rsc.org Since their initial discovery, numerous other aaptamine analogues have been reported from various marine sponges. acs.orgsemanticscholar.org

Natural Occurrence and Marine Biological Sources

This compound and its related alkaloids are primarily sourced from marine sponges, which are known to produce a diverse array of secondary metabolites. e3s-conferences.orgekb.eg These compounds are believed to be part of the sponge's chemical defense mechanism against predators and competitors. ekb.eg

The genus Aaptos is a particularly rich source of these alkaloids. researchgate.netsemanticscholar.org Aaptos aaptos was the original source from which this compound was first isolated. researchgate.netrsc.org Another significant species is Aaptos suberitoides, which has been found to produce aaptamine, isoaaptamine (B52999), and this compound. ekb.egresearchgate.netnih.gov Research on Indonesian specimens of A. suberitoides has confirmed the presence of these compounds. researchgate.netnih.gov Other species within the genus, such as Aaptos lobata, have also been found to contain aaptamine-related compounds. acs.orgacs.org

The sponges that produce this compound and other aaptamines are found in various marine environments across the globe. The genus Aaptos has a wide distribution, with species reported in the South China Sea, and Japanese, Indonesian, and Caribbean waters. e3s-conferences.org Specifically, Aaptos aaptos has been recorded in the Mediterranean Sea and the N-Atlantic. mapress.com Aaptos suberitoides is found in the Western Central Pacific, including Singapore, Vietnam, and Indonesia. sealifebase.se Collections of Aaptos species for chemical analysis have been made in locations such as the northwesternmost part of the Indonesian archipelago, including Weh and Aceh Islands, and North Sulawesi. e3s-conferences.orgnih.gov A new species, Aaptos kanuux, was discovered in the Bering Sea, marking the northernmost record for the genus. mapress.com

Sponge Genera (e.g., Aaptos aaptos, Aaptos suberitoides)

Structural Classification within Marine Alkaloids

Marine alkaloids are a diverse group of naturally occurring compounds characterized by the presence of a nitrogen atom in a heterocyclic ring. frontiersin.org They are classified into numerous chemical classes based on their skeletal structures, including indole, pyridine (B92270), quinoline (B57606), and more complex systems. frontiersin.orgnih.gov

This compound belongs to the aaptamine class of alkaloids, which are defined by their distinctive 1H-benzo[de] researchgate.netkkp.go.id-naphthyridine skeleton. researchgate.netnih.gov This structural framework is a key feature that distinguishes them from other marine alkaloids. conicet.gov.ar The various aaptamine derivatives, including this compound, differ in their substitution patterns on this core structure. researchgate.net

Synthetic Approaches and Chemical Modification

Total Synthesis Strategies of Aaptamine (B1664758) Derivatives

The total synthesis of aaptamine and its congeners has been a subject of extensive research, leading to the development of several distinct strategies. These approaches primarily focus on the construction of the characteristic 1H-benzo[de] nih.govnih.govnaphthyridine core.

One formal total synthesis of aaptamine involves a strategy where the isoquinoline (B145761) ring system is constructed after the elaboration of the quinoline (B57606) moiety. nih.gov A key intermediate in this route is 2,3,3a,4,5,6-hexahydroaaptamine, which has been previously converted to the natural product. nih.gov

Another efficient approach reports the total synthesis of aaptamine and demethyloxyaaptamine in just seven steps starting from the inexpensive and commercially available 6,7-dimethoxyisoquinoline. nih.govsci-hub.se This route's key steps include a novel palladium-catalyzed reductive cyclization using Mo(CO)6 as a reductant to form the tricycle core. nih.govsci-hub.se A five-step synthesis of aaptamine has also been accomplished in a satisfactory yield starting from 6, 7-dimethoxy-8-nitro-1(2H)-isoquinolone. jst.go.jp

These synthetic strategies are broadly categorized into two main disconnections: installing a new pyridine (B92270) ring onto an existing isoquinoline platform (the AB ring system) or onto a quinoline (the AC ring system). sci-hub.se

Semi-synthetic Methods for Demethylaaptamine Production

Semi-synthesis, which involves the chemical modification of a readily available natural product, represents an important avenue for producing this compound and its derivatives. eupati.eursc.org Aaptamine, which can be isolated in significant quantities from marine sponges like Aaptos aaptos, serves as a common starting material for these transformations. nih.govfigshare.comconicet.gov.ar This approach is often more practical than total synthesis for generating quantities needed for biological evaluation. nih.gov

A key semi-synthetic transformation is the selective O-demethylation of aaptamine to produce 9-demethylaaptamine. nih.govfigshare.com This process specifically targets the removal of the methyl group at the C-9 position of the aaptamine scaffold. nih.gov This modification is of particular interest as demethylated derivatives have shown different and sometimes more potent biological activities compared to the parent compound. nih.govontosight.ai

The selective cleavage of the aryl methyl ether at C-9 is achieved using specific reagents and controlled reaction conditions. The choice of reagent is critical for achieving high yields and selectivity. chim.it

Hydrobromic Acid (HBr): A well-established method for the selective O-demethylation of aaptamine at the C-9 position utilizes 48% hydrobromic acid. nih.govfigshare.com The reaction involves heating a suspension of aaptamine in 48% HBr at a controlled temperature (e.g., 115 °C) for a short duration. nih.gov The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com This method has been successfully applied to aaptamine and its derivatives, such as 1-methylaaptamine, to yield 9-demethylaaptamine and isoaaptamine (B52999), respectively. nih.govfigshare.com

Boron Tribromide (BBr₃): Boron tribromide is a powerful Lewis acid and a highly effective reagent for the cleavage of aryl methyl ethers, often under milder conditions than HBr. chim.itcommonorganicchemistry.comresearchgate.net The reaction typically proceeds by forming a complex between the ether oxygen and the boron atom, which facilitates the cleavage of the methyl-oxygen bond by a bromide ion. chem-station.com In the context of aaptamine, one method involved suspending aaptamine in dichloromethane (B109758) (DCM) at 0 °C and adding four equivalents of BBr₃. nih.gov The mixture was then allowed to warm to room temperature. nih.gov However, this specific procedure was reported to yield the fully demethylated product, 8,9-demethylaaptamine, rather than the selective 9-demethylaaptamine. nih.gov

Table 1: Comparison of Reagents for O-Demethylation of Aaptamine

| Reagent | Conditions | Product | Selectivity | Reference |

| 48% Hydrobromic Acid (HBr) | Heated at 115 °C for ~30 min | 9-demethylaaptamine | Selective for C-9 position | nih.govnih.gov |

| Boron Tribromide (BBr₃) | 4 equivalents in DCM, 0 °C to RT, 3 h | 8,9-demethylaaptamine | Non-selective (cleaves both C-8 and C-9 methoxy (B1213986) groups) | nih.gov |

Selective O-Demethylation from Aaptamine

Development of this compound Analogs and Derivatives

To explore the structure-activity relationships (SAR) and improve the therapeutic potential of the aaptamine scaffold, numerous analogs and derivatives of this compound have been developed. nih.govontosight.ai These modifications aim to enhance biological activity, alter physicochemical properties like lipophilicity, and investigate the role of different functional groups. nih.govresearchgate.net

Modifications to the fundamental 1H-benzo[de] nih.govnih.govnaphthyridine skeleton have led to a variety of analogs. A primary example is the synthesis of demethyloxyaaptamine, which can be produced from the oxidation of aaptamine. sci-hub.se Further modifications can be performed on this new core. Additionally, the investigation of dimerization has led to the synthesis of bis-O-isoaaptamine dimer products to study the effect of such structures on biological activity. nih.gov

A significant focus of synthetic efforts has been the introduction of various substituents onto the this compound core. These variations are designed to fine-tune the molecule's properties.

Key substituent modifications include:

N-Alkylation: A series of mono- and di-N-alkyl aaptamine derivatives have been synthesized to investigate the effects of increasing the lipophilic character of the pharmacophore. nih.gov

O-Sulfonylation: To create potential pro-drug forms, 9-O-sulfonylation of the demethylated scaffold has been performed. nih.gov

C-3 Substitution: 3-alkylamino-substituted derivatives of demethyloxyaaptamine have been synthesized. sci-hub.se This was achieved through a regioselective oxidative alkylamination, highlighting a sophisticated method for introducing functionality at a specific position on the core structure. nih.govsci-hub.se One such derivative, 3-(phenethylamino)-demethyl(oxy)aaptamine (PDOA), showed potent activity against Mycobacterium bovis BCG. researchgate.net

Table 2: Examples of this compound Analog and Derivative Modifications

| Modification Type | Position(s) | Example Substituent/Group | Resulting Analog Class | Reference |

| N-Alkylation | N-1, N-4 | Dodecyl | 1N,4N-didodecylaaptamine | nih.gov |

| O-Sulfonylation | C-9 | Sulfonyl esters | 9-O-sulfonylated derivatives | nih.gov |

| C-3 Amination | C-3 | Phenethylamino | 3-Alkylamino-demethyloxyaaptamine | sci-hub.seresearchgate.net |

| Dimerization | C-9 Oxygen | Isoaaptamine unit | bis-O-isoaaptamine dimers | nih.gov |

Biosynthetic Pathway Investigations

Proposed Biosynthetic Precursors

The biosynthesis of the aaptamine (B1664758) skeleton is hypothesized to commence with the condensation of two key precursors derived from common amino acids.

The primary proposed precursors for the biosynthesis of aaptamine alkaloids, including demethylaaptamine, are:

L-3,4-dihydroxyphenylalanine (L-DOPA) : This aromatic amino acid is believed to provide the isoquinoline (B145761) portion of the final structure. The involvement of L-DOPA is a common theme in the biosynthesis of many isoquinoline alkaloids in various organisms. researchgate.netgenome.jpresearchgate.netnih.gov

A biosynthetic equivalent of β-alanine aldehyde : This second component is thought to react with L-DOPA in a key cyclization step. While the exact nature of this precursor is not definitively known, it is proposed to be a product of amino acid metabolism.

A significant intermediate in the pathway is believed to be bisthis compound . This compound has been isolated from marine sponges of the genus Aaptos and is considered a direct precursor to other aaptamine derivatives. clockss.org The structural relationship suggests that bisthis compound undergoes subsequent methylation steps to yield compounds like aaptamine, and by extension, this compound is a key node in this pathway.

| Proposed Precursor/Intermediate | Role in Biosynthesis |

| L-3,4-dihydroxyphenylalanine (L-DOPA) | Provides the isoquinoline core of the aaptamine skeleton. |

| β-Alanine aldehyde equivalent | Reacts with L-DOPA to initiate the formation of the tricyclic ring system. |

| Bisthis compound | A key intermediate that can be further modified to produce various aaptamine alkaloids. |

Enzymatic Steps and Catalytic Mechanisms

The specific enzymes that catalyze the biosynthesis of this compound have not yet been isolated and characterized. However, based on the proposed pathway, the following types of enzymatic reactions are anticipated to be involved:

Pictet-Spengler-type condensation : This is a crucial reaction in the biosynthesis of many isoquinoline alkaloids. It is proposed that an enzyme, likely a Pictet-Spenglerase, catalyzes the condensation of a dopamine (B1211576) derivative (formed from the decarboxylation of L-DOPA) with the β-alanine aldehyde equivalent to form the initial tetrahydroisoquinoline ring system. researchgate.net

Oxidative cyclization : Following the initial condensation, a series of oxidative reactions are required to form the fully aromatic and planar 1H-benzo[de] nih.govontosight.ainaphthyridine core. These steps are likely catalyzed by oxidoreductases, potentially involving cytochrome P450 monooxygenases or other heme-dependent enzymes, which are known to be involved in complex cyclizations in natural product biosynthesis. nih.gov

Demethylation/Methylation : The interconversion between different aaptamine analogues, such as aaptamine, this compound, and bisthis compound, would require the action of methyltransferases and demethylases. While the specific enzymes have not been identified in the context of this compound biosynthesis, marine sponges do possess the genetic toolkit for DNA methylation and demethylation, including TET (Ten-eleven translocation) enzymes, which are involved in active demethylation. nih.govasm.orgresearchgate.net It is plausible that similar enzymatic machinery is employed for the modification of secondary metabolites. The synthetic conversion of aaptamine to 9-demethylaaptamine has been achieved in the lab using hydrobromic acid, demonstrating the chemical feasibility of this demethylation. nih.govmdpi.com

It is important to note that the precise sequence of these enzymatic steps and the exact mechanisms of the enzymes involved in this compound biosynthesis remain speculative and await experimental verification.

Genetic Basis of Biosynthesis in Marine Organisms

The genetic foundation for the biosynthesis of this compound in marine organisms is largely unknown. To date, no specific biosynthetic gene cluster (BGC) responsible for the production of aaptamine alkaloids has been identified and characterized from a marine sponge or its associated microorganisms.

The isolation of aaptamine and its derivatives from taxonomically diverse sponges suggests that the true producers may be symbiotic microorganisms residing within the sponge host. This is a common phenomenon in marine natural product biosynthesis. The identification of such a BGC would likely involve:

Genome mining : Searching the genomes of marine sponges and their associated microbial communities for genes encoding the types of enzymes predicted to be involved in the biosynthetic pathway (e.g., Pictet-Spenglerases, oxidoreductases, methyltransferases). frontiersin.orgmdpi.com

Metagenomic approaches : Analyzing the collective genetic material from the sponge holobiont (the sponge and its microbial symbionts) to identify potential BGCs. mdpi.com

While the specific genes for this compound biosynthesis are yet to be discovered, the presence of genes for key enzyme families in marine sponges and their symbionts supports the proposed biosynthetic framework. nih.govasm.org Future research combining genomic and biochemical approaches will be crucial to unveil the genetic blueprint for the production of this and other aaptamine alkaloids.

Biological Activities and Cellular/molecular Mechanisms Preclinical Focus

Antineoplastic Activities of Demethylaaptamine

This compound, a marine alkaloid derived from sponges of the Aaptos genus, has been a subject of preclinical research for its potential anticancer properties. nih.govmdpi.com As a derivative of the well-studied compound aaptamine (B1664758), it belongs to a class of 1H-benzo[de] nih.govresearchgate.net-naphthyridine alkaloids investigated for various biological activities. nih.govwaocp.org Preclinical studies focus on its cytotoxic effects against cancer cells, its ability to induce programmed cell death, and its influence on the cell cycle.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated growth inhibitory properties against various cancer cell lines in preclinical evaluations. nih.gov Its cytotoxic activity is a key aspect of its antineoplastic potential. Research has shown that this compound and its related alkaloids, aaptamine and isoaaptamine (B52999), exhibit cytotoxic effects against different human tumor cell lines. waocp.org

One study evaluated the cytotoxic activity of this compound, alongside two new derivatives, against the CEM-SS (human T-lymphoblastoid) cell line. In this assay, this compound (referred to as aaptamine in the study, but its structure corresponds to demethyl(oxy)aaptamine) showed significant cytotoxicity. mdpi.com The evaluation of its growth-inhibitory properties has also been performed against murine P388 lymphocytic leukemia cells and a panel of human cancer cell lines. nih.gov

Table 1: Cytotoxic Activity of Aaptamine Alkaloids Against CEM-SS Cells

| Compound | CD₅₀ (µg/mL) |

|---|---|

| 3-(phenethylamino)demethyl(oxy)aaptamine | 5.3 |

| 3-(isopentylamino)demethyl(oxy)aaptamine | 6.7 |

| Demethyl(oxy)aaptamine | 15.0 |

Data sourced from a study on cytotoxic aaptamines from Malaysian Aaptos aaptos. mdpi.com

Induction of Programmed Cell Death

The anticancer mechanism of this compound involves the induction of programmed cell death, a controlled process essential for eliminating malignant cells. This process primarily includes apoptosis and autophagy.

This compound, in conjunction with aaptamine and isoaaptamine, has been shown to trigger apoptosis in the human leukemia monocytic cell line (THP-1). waocp.org Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. teachmeanatomy.info The molecular machinery of apoptosis involves a cascade of specific proteins. While detailed mechanistic studies on this compound are limited, the activities of its close structural analog, isoaaptamine, provide significant insights into the potential pathways.

DNA Ladder Formation : A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. wikipedia.orgwikipedia.org This fragmentation is carried out by caspase-activated DNase (CAD). wikipedia.orgnih.gov When these fragments are separated by agarose (B213101) gel electrophoresis, they create a characteristic "ladder" pattern, which is a reliable marker to distinguish apoptosis from necrosis. wikipedia.org Studies on the related compound isoaaptamine have demonstrated DNA ladder formation in T-47D breast cancer cells, suggesting a similar capability for this compound. researchgate.net

Caspase Activation : Apoptosis is executed by a family of cysteine proteases called caspases. researchgate.net These enzymes are activated in a hierarchical cascade, with initiator caspases (like caspase-8 and -9) activating executioner caspases (like caspase-3 and -7). teachmeanatomy.infothermofisher.com Executioner caspases are responsible for cleaving key cellular substrates, leading to the dismantling of the cell. teachmeanatomy.infonumberanalytics.com Research on isoaaptamine has confirmed the activation of caspase-7, an executioner caspase, during the induction of apoptosis in breast cancer cells. researchgate.net

PARP Cleavage : Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme crucial for DNA repair. numberanalytics.comwikipedia.org During apoptosis, PARP is a key substrate for executioner caspases, particularly caspase-3 and -7. numberanalytics.com Cleavage of the 116 kDa PARP protein into an 89 kDa and a 24 kDa fragment inactivates its DNA repair function, which contributes to the commitment to cell death. wikipedia.orgpromega.commdpi.com The cleavage of PARP is considered a biochemical hallmark of apoptosis and has been observed following treatment with isoaaptamine. researchgate.net

XIAP Inhibition : The X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous inhibitor of caspases, including caspase-3, -7, and -9. numberanalytics.comembopress.org By binding to and blocking the active sites of these caspases, XIAP prevents the execution of the apoptotic program. embopress.org Overcoming this inhibition is a critical step in apoptosis induction. The cytotoxic effect of isoaaptamine has been linked to the inhibition of XIAP, which releases the brakes on the caspase cascade and promotes cell death. researchgate.net

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for recycling. nih.gov While it is primarily a survival mechanism under stress, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death. nih.govfrontiersin.org

Studies on the related alkaloid isoaaptamine have shown that it can induce autophagy in T-47D breast cancer cells. researchgate.net This was evidenced by the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II), a key marker of autophagy activation. researchgate.netnih.gov The induction of autophagy by aaptamine-related compounds suggests this may be a component of this compound's mechanism of action. researchgate.netresearchgate.net

Apoptosis Induction (e.g., DNA Ladder Formation, Caspase Activation, PARP Cleavage, XIAP Inhibition)

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Dysregulation of the cell cycle is a fundamental characteristic of cancer. jmb.or.kr Some anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can prevent cancer cell division and may lead to apoptosis. mdpi.com

While specific studies detailing the effects of this compound on cell cycle progression are not widely available, research on its parent compound, aaptamine, offers valuable insights. Aaptamine has been shown to induce cell cycle arrest at the G2/M phase in several cancer cell lines, including human embryonal carcinoma and osteosarcoma cells. mdpi.comresearchgate.net

G1 Arrest : The G1 checkpoint controls the transition from the first gap phase to the synthesis (S) phase. Arrest at this stage prevents cells with damaged DNA from beginning replication. researchgate.net

S Phase Arrest : The S phase is when DNA replication occurs. Arrest during this phase can be triggered by replication errors or DNA damage. frontiersin.org

G2/M Arrest : The G2/M checkpoint prevents cells from entering mitosis (M phase) with damaged or incompletely replicated DNA. mdpi.com Aaptamine's ability to induce G2/M arrest is linked to the modulation of regulatory proteins like p21. mdpi.comresearchgate.net

Given the structural similarity, it is plausible that this compound may also modulate cell cycle progression, potentially through similar G2/M arrest mechanisms, although direct experimental evidence is required to confirm this.

Table 2: Key Molecular Events in Programmed Cell Death Associated with Aaptamine Analogs

| Cellular Process | Key Molecular Event | Associated Compound(s) | Finding |

|---|---|---|---|

| Apoptosis | Caspase-7 Activation | Isoaaptamine | Cleavage and activation of the executioner caspase. researchgate.net |

| PARP Cleavage | Isoaaptamine | Inactivation of the DNA repair enzyme. researchgate.net | |

| XIAP Inhibition | Isoaaptamine | Removal of endogenous caspase inhibition. researchgate.net | |

| Apoptosis Induction | Demethyl(oxy)aaptamine | Triggers apoptosis in human leukemia cells. waocp.org | |

| Autophagy | LC3-II Activation | Isoaaptamine | Formation of autophagosomes. researchgate.net |

| Cell Cycle | G2/M Phase Arrest | Aaptamine | Blockade of cell cycle progression before mitosis. mdpi.comresearchgate.net |

This table summarizes findings from closely related aaptamine alkaloids, suggesting potential mechanisms for this compound.

Cyclin-Dependent Kinase (CDK) Modulation (e.g., CDK2, CDK4)

The cell cycle is a tightly regulated process, with cyclin-dependent kinases (CDKs) acting as key drivers of phase progression. revvity.comnih.gov Aaptamine and its derivatives have been identified as modulators of this process, specifically targeting CDK2 and CDK4, which are crucial for the G1/S phase transition. mdpi.comresearchgate.net Studies on non-small cell lung carcinoma (NSCLC) cells demonstrated that aaptamine treatment led to a G1 phase cell cycle arrest by reducing the expression of both CDK2 and CDK4. mdpi.comnih.gov

Further research into aaptamine derivatives isolated from the South China Sea sponge Aaptos suberitoides identified compounds with potent inhibitory activity against CDK2. nih.govtandfonline.com These compounds not only displayed cytotoxicity against human cancer cell lines but also induced a G1 phase arrest at low concentrations. nih.govtandfonline.com One of the derivatives was shown to bind directly to the CDK2 protein, protecting it from enzymatic degradation, which confirms a direct interaction. nih.gov While these studies often focus on aaptamine or its other derivatives, the consistent findings across the aaptaminoid class suggest a shared mechanism of action involving the modulation of key cell cycle kinases like CDK2 and CDK4. mdpi.comresearchgate.net

Interference with Nucleic Acids and Gene Expression

DNA Intercalation

DNA intercalators are typically planar, polycyclic aromatic molecules that can insert themselves between the base pairs of the DNA double helix. mdpi.comscielo.br This action can disrupt DNA replication and transcription, leading to cytotoxic effects. oncotarget.com The planar structure of the aaptamine skeleton suggests that it may act as a DNA intercalating agent. researchgate.netjocpr.com Some studies have reported that aaptamine possesses DNA intercalating activity, which could contribute to its observed anticancer effects. researchgate.netnih.govresearchgate.net This mode of action is a known mechanism for various chemotherapeutic drugs that inhibit rapidly growing cancer cells. scielo.br While direct biophysical studies detailing the intercalation of this compound specifically are limited, the structural similarities to other known intercalators and the documented activity of aaptamine provide a strong basis for this proposed mechanism. researchgate.netnih.gov

Modulation of Transcriptional Activity (e.g., p21, c-Myc, p53, AP-1, NF-κB)

This compound and its analogs influence several key transcription factors that govern cell proliferation, apoptosis, and stress responses.

p21, c-Myc, and p53 : The tumor suppressor p53, the oncogene c-Myc, and the CDK inhibitor p21 form a critical network regulating cell fate. nih.govscielo.br Research has shown that aaptamine can interfere with the p53 and c-Myc network. researchgate.net Specifically, aaptamine has been found to induce the expression of the p21 promoter in a p53-independent manner, leading to cell cycle arrest. mdpi.comresearchgate.netmedchemexpress.com This is significant because it suggests a therapeutic potential in cancers where p53 is mutated or inactive. The interplay is complex, as c-Myc can suppress p21, thereby pushing a p53 response from cell cycle arrest towards apoptosis. nih.gov The ability of aaptamine to enhance p21 levels suggests it can counteract the proliferative signals driven by c-Myc. mdpi.com

AP-1 and NF-κB : The transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are involved in cellular responses to stress, inflammation, and survival. nih.gov Studies on aaptamine and its derivatives, including 9-demethyl(oxy)aaptamine and isoaaptamine, found that at non-toxic concentrations, these compounds could unexpectedly activate AP-1 and NF-κB-dependent transcriptional activity in mouse epidermal cells. nih.govresearchgate.net However, other research highlights that aaptamine can also deactivate the AP-1 signaling pathway as part of its antioxidant effect. mdpi.comresearchgate.netresearchgate.net This context-dependent modulation indicates a complex interaction with these signaling pathways.

Regulation of Intracellular Signaling Pathways

PTEN/PI3K/Akt Pathway

The PTEN/PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.comfrontiersin.orgnih.gov The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, a product of PI3K, thereby preventing the activation of Akt. plos.orgnih.gov Aaptamine and its derivatives have been shown to suppress tumor growth by targeting this pathway. mdpi.comresearchgate.net In NSCLC cells, aaptamine treatment dephosphorylated both Akt and its downstream target GSK3β in a dose-dependent manner, indicating an inhibition of the PI3K/Akt signaling cascade. nih.govresearchgate.net Furthermore, studies on isoaaptamine, a close analog, also showed it affects the level of phosphorylated Akt (p-Akt), reinforcing that this pathway is a key target for aaptaminoids. researchgate.net

Nrf2/p62 Pathway

The Nrf2/p62 pathway is a critical defense mechanism against oxidative stress and is also involved in selective autophagy. frontiersin.orgcellsignal.com The p62 protein can bind to Keap1, a negative regulator of Nrf2, leading to Nrf2 activation and the transcription of antioxidant genes. nih.govnih.govijbs.com This pathway is also a target of aaptamine analogs. In a study on breast cancer cells, isoaaptamine was found to induce apoptosis and autophagy, an effect that was mediated by the disruption of the Nrf2/p62 pathway. researchgate.netmdpi.com The accumulation of p62 is linked to the activation of Nrf2, but isoaaptamine treatment was found to deplete Keap1 without causing nuclear accumulation of Nrf2, suggesting a disruption of the normal feedback loop. nih.govmdpi.com This interference with a key cellular defense and quality control system contributes to the cytotoxic effects of the compound.

Table of Mentioned Compounds

| Compound Name |

| Aaptamine |

| This compound |

| Demethyloxyaaptamine |

| 9-Demethyl(oxy)aaptamine |

| Isoaaptamine |

Interactive Data Table: Preclinical Findings for Aaptaminoids

MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.govabcam.com This pathway communicates signals from cell surface receptors to the DNA within the nucleus. wikipedia.org The MAPK family in mammals includes key kinases such as extracellular signal-regulated kinase (ERK), p38, and c-Jun NH(2)-terminal kinase (JNK). nih.gov These cascades are activated by a variety of stimuli, including growth factors and cellular stressors. nih.gov Dysregulation of MAPK signaling has been implicated in several human diseases. nih.gov Currently, there is a lack of specific research findings directly investigating the effects of this compound on the MAPK signaling pathway.

PKC Signal Transduction Pathway

The Protein Kinase C (PKC) family of enzymes is integral to numerous signal transduction pathways, phosphorylating substrates on serine/threonine residues to regulate cellular events like gene expression and proliferation. nih.govthemedicalbiochemistrypage.org These enzymes are often activated by signals that stimulate phospholipase C. themedicalbiochemistrypage.org Research has explored the potential of aaptamine derivatives to act as inhibitors of this pathway. mcmaster.cafigshare.com Specifically, this compound has been evaluated for its inhibitory properties against the PKC signal transduction pathway. mcmaster.cafigshare.com

Antimicrobial Activities

This compound has demonstrated notable antimicrobial properties against a range of microorganisms in preclinical studies.

Antibacterial Spectrum

Investigations into aaptamine and its derivatives have revealed significant antimicrobial capabilities. mcmaster.ca this compound, in particular, has been identified as having broad-spectrum antimicrobial activities. mcmaster.caoaji.net This suggests its potential to inhibit a wide variety of microorganisms.

Antimicrobial Spectrum of this compound

| Compound | Reported Activity | Source |

|---|---|---|

| This compound | Exhibits broad-spectrum antimicrobial properties. | mcmaster.ca |

Further studies have examined the efficacy of this compound and its close derivatives against specific bacterial pathogens.

Mycobacterium smegmatis : This species is often used as a non-pathogenic model for Mycobacterium tuberculosis research. nih.gov A synthetic version of 3-(phenethylamino)demethyl(oxy)aaptamine, a derivative of this compound, showed anti-mycobacterial activity against M. smegmatis with a minimum inhibitory concentration (MIC) of 6.25 μg/ml under both active and dormancy-inducing hypoxic conditions. nih.govresearchgate.net

Vibrio spp. : These are marine bacteria, with some species being pathogenic to humans and marine animals. researchgate.netyucatan.gob.mx Research has shown that this compound possesses antibacterial activity against Vibrio sp. EA348. researcherslinks.com

Activity of this compound Derivatives Against Specific Pathogens

| Compound/Derivative | Target Pathogen | Observed Activity | Source |

|---|---|---|---|

| 3-(Phenethylamino)demethyl(oxy)aaptamine | Mycobacterium smegmatis | MIC of 6.25 µg/mL under active and hypoxic conditions. | researchgate.net |

| This compound | Vibrio sp. EA348 | Demonstrated antibacterial activity. | researcherslinks.com |

A significant area of research has been the effect of this compound derivatives on dormant mycobacteria, which is a major challenge in tuberculosis treatment. nih.govresearchgate.net The compound 3-(phenethylamino)demethyl(oxy)aaptamine, re-discovered from the marine sponge Aaptos sp., has been identified as a potent anti-dormant mycobacterial substance. nih.govresearchgate.netnih.gov This derivative demonstrated strong antimicrobial activity against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) of 0.75 µg/mL under both normal aerobic conditions and hypoxic conditions that induce dormancy. nih.govresearchgate.netnih.gov Furthermore, it was effective against pathogenic M. tuberculosis strains, including multidrug-resistant (MDR) variants. nih.govnih.govmdpi.com

Anti-Dormant Mycobacterial Activity of this compound Derivative

| Compound | Target Organism | Condition | MIC Value | Source |

|---|---|---|---|---|

| 3-(Phenethylamino)demethyl(oxy)aaptamine | Mycobacterium bovis BCG | Aerobic | 0.75 µg/mL | nih.govresearchgate.netnih.gov |

| Hypoxic (Dormant) | 0.75 µg/mL | nih.govresearchgate.netnih.gov |

Activity Against Specific Pathogens (e.g., Mycobacterium smegmatis, Vibrio spp.)

Antifungal Spectrum

This compound has been investigated for its activity against pathogenic fungi, including Candida albicans and Cryptococcus neoformans, which are significant causes of infections in humans, particularly in immunocompromised individuals. ubc.cajapsonline.comnih.gov Research has shown that these fungi can cause life-threatening systemic infections. japsonline.comnih.gov Studies have explored the antifungal properties of various natural compounds against these pathogens. japsonline.comunesp.br While the direct antifungal activity of this compound is a subject of ongoing research, related compounds from marine sponges have shown antimicrobial and antifungal properties. researchgate.netresearchgate.net The search for novel antifungal agents is critical due to the rise of drug-resistant fungal strains. ubc.ca

Antiviral Activities

Preclinical studies have indicated that this compound possesses antiviral properties. Research has reported its activity against the Herpes Simplex Virus (HSV). jocpr.com Furthermore, some aaptamine derivatives have been noted for their anti-HIV-1 properties. conicet.gov.ar The exploration of marine natural products like this compound continues to be a promising avenue for the discovery of new antiviral lead compounds. researchgate.net

Antimalarial Activities

This compound has emerged as a compound of interest in the search for new antimalarial agents. Its activity has been investigated through its effects on heme polymerization and its interaction with Plasmodium proteins.

Heme Polymerization Inhibition

During its lifecycle within red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, producing toxic-free heme. japsonline.com The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. patsnap.com The inhibition of this polymerization process is a key mechanism of action for several antimalarial drugs. japsonline.compatsnap.com Research has shown that fractions of sponge extracts containing this compound exhibit significant inhibitory activity against heme polymerization. japsonline.comjapsonline.com For instance, a purified fraction containing this compound demonstrated an IC50 value of 0.423 ± 0.243 µg/ml in a heme polymerization inhibition assay. japsonline.com

Interaction with Plasmodium Proteins (e.g., 1J3K, 1J3J)

Molecular docking studies have been employed to understand the interaction of this compound with specific Plasmodium falciparum proteins. These proteins, identified by their Protein Data Bank (PDB) codes 1J3K and 1J3J, are mutant forms of dihydrofolate reductase-thymidylate synthase (DHFR-TS), a crucial enzyme for the parasite's survival. rcsb.orgrcsb.org Docking analyses revealed that this compound can form specific hydrogen bond interactions with amino acid residues in the active sites of these proteins. japsonline.comjapsonline.com Specifically, a hydrogen bond interaction was observed between this compound and the amino acid Ile14 of the 1J3K protein. japsonline.comjapsonline.com These interactions suggest a potential mechanism for its antimalarial activity by inhibiting the function of these essential parasite enzymes. japsonline.com

Enzyme and Receptor Modulation

This compound also influences the activity of cellular enzymes, particularly the proteasome, which plays a critical role in protein degradation and cellular regulation.

Proteasome Inhibition (Chymotrypsin- and Caspase-like Activities of 20S Proteasome)

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system and possesses multiple proteolytic activities, including chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, located at the β5, β2, and β1 subunits, respectively. nih.govhtct.com.brrsc.org this compound has been identified as an inhibitor of the proteasome. researchgate.net It has been shown to inhibit both the chymotrypsin-like and caspase-like activities of the 20S proteasome. nih.govresearchgate.net

Table 1: Proteasome Inhibitory Activity of this compound

| Proteolytic Activity | IC50 (µM) |

|---|---|

| Chymotrypsin-like | 10 |

| Caspase-like | ~9.5 |

Data sourced from scientific literature. nih.gov

This inhibition of proteasome activity can disrupt cellular processes that are dependent on protein turnover, a mechanism that is also exploited by some anticancer drugs. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

This compound has been investigated as part of mixtures of marine-derived alkaloids for its potential to inhibit cholinesterases, enzymes crucial in the regulation of cholinergic neurotransmission. acs.orgjppres.com Deficiencies in the neurotransmitter acetylcholine (B1216132) are a key feature of Alzheimer's disease, making cholinesterase inhibitors a primary therapeutic strategy. jppres.com There are two main types of cholinesterase enzymes: acetylcholinesterase (AChE), which is key to regulating neurotransmission in cholinergic pathways, and butyrylcholinesterase (BChE), which assists when AChE activity is compromised. jppres.com

In preclinical evaluations, a benzo[de] researcher.lifemdpi.com-naphthyridine mixture containing this compound, alongside N-demethylaaptanone, aaptanone, aaptosine, and 8,9,9-trimethoxy-9H-benzo[de] researcher.lifemdpi.com-naphthyridine, demonstrated inhibitory activity against both AChE and BChE. researchgate.netjppres.com This mixture recorded IC50 values of 0.39 µg/mL against acetylcholinesterase and 1.61 µg/mL against butyrylcholinesterase. researchgate.netjppres.com Further studies on fractions from the marine sponge Aaptos suberitoides also highlighted cholinesterase inhibitory properties. jppres.com The n-hexane and ethyl acetate (B1210297) fractions, which were found to contain this compound among other alkaloids, showed potent inhibition against both enzymes, with the n-hexane fraction being the strongest. jppres.com These findings suggest that alkaloids like this compound may contribute to the observed anticholinesterase effects, a property of interest for potential applications in neurodegenerative diseases. acs.orgjppres.com

Table 1: Cholinesterase Inhibitory Activity of an Alkaloid Mixture Containing this compound

| Enzyme | IC50 Value (µg/mL) |

| Acetylcholinesterase (AChE) | 0.39 researchgate.netjppres.com |

| Butyrylcholinesterase (BChE) | 1.61 researchgate.netjppres.com |

Table data derived from studies on a mixture of benzo[de] researcher.lifemdpi.com-naphthyridine derivatives including this compound, N-demethylaaptanone, aaptanone, aaptosine, and 8,9,9-trimethoxy-9H-benzo[de] researcher.lifemdpi.com-naphthyridine.

Transient Receptor Potential Ankyrin 1 (TRPA1) Inhibition

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel involved in nociception and inflammatory pain, making it a target for the development of analgesic agents. researchgate.netnih.gov Inhibition of the TRPA1 calcium channel has been shown to have beneficial effects on neuroglial cells and to offer protection against demyelination, a hallmark of diseases like multiple sclerosis. nih.gov

Research has identified 9-O-demethylaaptamine as a promising inhibitor of human TRPA1 (hTRPA1). researchgate.netresearchgate.net In a study screening marine alkaloids, 9-O-demethylaaptamine demonstrated significant inhibitory activity against hTRPA1 with an IC50 value of 3.9 μM. researchgate.netresearchgate.net This positions this compound and its analogs as a chemical scaffold that could be valuable for studying the function of ion channels and developing potential new therapies targeting TRPA1. researchgate.net

Table 2: Inhibitory Activity of this compound against Human TRPA1 (hTRPA1)

| Compound | Target | IC50 Value (µM) |

| 9-O-demethylaaptamine | hTRPA1 | 3.9 researchgate.netresearchgate.net |

Alpha-Adrenoceptor Blocking Action

Alpha-adrenoceptor antagonists, or alpha-blockers, inhibit the effects of catecholamines on alpha-1-adrenergic receptors, leading to the relaxation of smooth muscle. nih.govwikipedia.org This mechanism is utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia. nih.govclevelandclinic.org These drugs can cause vasodilation by blocking the binding of norepinephrine (B1679862) to alpha-adrenoceptors on vascular smooth muscle. cvpharmacology.com

In preclinical studies using rabbit isolated aorta and renal artery, the effects of aaptamine and its derivatives on noradrenaline-induced contractions were examined. oup.com While aaptamine itself produced a parallel, rightward shift of the dose-response curve for noradrenaline, indicating competitive antagonism of α-adrenoceptors, its derivative this compound did not share this activity. oup.com At concentrations of 10⁻⁵ to 10⁻⁴ M, this compound had no effect on the dose-response curve for noradrenaline. oup.com These findings suggest that, unlike its parent compound aaptamine, this compound does not act as a competitive antagonist of α-adrenoceptors in vascular smooth muscle under the tested conditions. oup.com

Enzyme Expression Modulation (e.g., Human Cancer Cell α-N-Acetylgalactosaminidase)

Beyond direct enzyme inhibition, certain compounds can exert their effects by modulating the expression of enzymes. This epigenetic or regulatory activity can influence cellular pathways, including those relevant to cancer. nih.govmdpi.com

This compound has been shown to modulate the expression of α-N-acetylgalactosaminidase (α-NaGalase), an enzyme that is considered an immunosuppressive agent in cancer patients and a potential therapeutic target. nih.govmdpi.com In a study involving the human colorectal adenocarcinoma cell line DLD-1, several sponge-derived alkaloids were evaluated. nih.govmdpi.comresearchgate.net While these alkaloids, including 9-demethylaaptamine, showed no direct inhibitory effect on the activity of cancer-associated α-NaGalase, some were found to alter its production. nih.govmdpi.comresearchgate.net Specifically, 9-demethylaaptamine, when applied at a concentration of 5 μM, reduced the expression of the α-NaGalase enzyme in the DLD-1 cancer cells. nih.govresearchgate.netresearchgate.netnih.gov This suggests an indirect mechanism of action, where this compound influences the cellular machinery responsible for producing the enzyme, rather than blocking the enzyme itself. mdpi.com

Table 3: Effect of this compound on α-NaGalase in DLD-1 Human Cancer Cells

| Compound | Concentration | Effect |

| 9-demethylaaptamine | 5 µM | Reduced enzyme expression nih.govresearchgate.netresearchgate.net |

Oxidative Stress Modulation (Antioxidant Potential)

Aaptamine and its derivatives have garnered interest for their diverse bioactivities, including antioxidant effects and the ability to scavenge reactive oxygen species. acs.org The modulation of oxidative stress is a key mechanism in cellular protection.

This compound has been identified as a potential inhibitor of proteasomes. mdpi.comresearchgate.net The proteasome system is essential for degrading damaged or unnecessary proteins, and its inhibition can lead to the accumulation of these proteins, inducing cellular stress and apoptosis. This activity links this compound to the modulation of cellular stress pathways. mdpi.comresearchgate.net While direct free-radical scavenging data for this compound is limited, the broader class of aaptamine alkaloids has shown the ability to increase the levels of antioxidant enzymes. mdpi.comresearchgate.net For instance, the parent compound aaptamine can enhance the levels of enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). mdpi.com This capacity to modulate cellular antioxidant defenses and stress response pathways highlights a potential mechanism through which this compound may exert its biological effects. acs.org

Structure Activity Relationship Sar Studies

Influence of O-Demethylation on Biological Potency

The position and presence of methoxy (B1213986) groups on the benzo[de] Current time information in Bangalore, IN.nih.govnaphthyridine ring system are critical determinants of biological activity. O-demethylation, particularly at the C-9 position, has been shown to significantly modulate the potency of these compounds.

Studies comparing aaptamine (B1664758) with its demethylated counterparts reveal that the removal of methyl groups can enhance certain biological effects. For instance, bioassay-guided fractionation of the Indonesian sponge Aaptos suberitoides identified aaptamine, isoaaptamine (B52999), and demethylaaptamine as proteasome inhibitors. mdpi.com In tests against HeLa cervical cancer cells, this compound showed potent cytotoxicity with an IC50 value of 1.4 µg/mL, which was more potent than aaptamine (IC50 of 15 µg/mL) and isoaaptamine (IC50 of 3.1 µg/mL). mdpi.com Similarly, research on aaptamine analogs confirmed that O-demethylation generally leads to an increase in inhibitory activity against various cancer cell lines. conicet.gov.ar

Further investigations have highlighted the importance of a hydroxyl group at C-9. conicet.gov.ar For example, 9-demethylaaptamine demonstrated selective cytotoxicity against the P388 murine leukemia cell line. conicet.gov.ar In another study, both isoaaptamine (which has a hydroxyl group at C-9) and 9-demethylaaptamine were found to be inhibitors of a bacterial α-D-galactosidase, whereas aaptamine itself was inactive. nih.gov This suggests that the free hydroxyl group at C-9 is a key feature for certain biological interactions. conicet.gov.arnih.gov However, the degree of activity can vary, as isoaaptamine was a significantly more potent inhibitor (Ki = 2.7 µM) compared to 9-demethylaaptamine (Ki = 300 µM) in this assay. nih.gov

The fully demethylated analog, 8,9-demethylaaptamine, has also been synthesized and evaluated. nih.gov In a study on zebra mussel antifouling activity, 8,9-demethylaaptamine showed significant inhibitory effects, highlighting that the pattern of methylation at the heteroatoms significantly affects biological activity.

| Compound | Target/Assay | Potency (IC50/Ki) | Source(s) |

| Aaptamine | HeLa Cells | 15 µg/mL | mdpi.com |

| This compound | HeLa Cells | 1.4 µg/mL | mdpi.com |

| Isoaaptamine | HeLa Cells | 3.1 µg/mL | mdpi.com |

| 9-Demethylaaptamine | Bacterial α-PsGal | 300 µM (Ki) | nih.gov |

| Isoaaptamine | Bacterial α-PsGal | 2.7 µM (Ki) | nih.gov |

Impact of Specific Substitutions (e.g., at C-3, N-4) on Efficacy and Selectivity

Modifications at other positions of the this compound scaffold, such as at the C-3 and N-4 positions, have been explored to enhance efficacy and selectivity.

Substitution at C-3: The introduction of substituents at the C-3 position has been shown to markedly increase cytotoxic effects. For example, two naturally occurring C-3 substituted derivatives, 3-(phenethylamino)demethyl(oxy)aaptamine and 3-(isopentylamino)demethyl(oxy)aaptamine, were isolated from a Malaysian Aaptos aaptos sponge. nih.gov When tested against CEM-SS T-lymphoblastic leukemia cells, these compounds exhibited significantly higher cytotoxicity than the parent aaptamine. nih.govmdpi.com The CD50 values were 5.32 µg/mL for the phenethylamino derivative and 6.73 µg/mL for the isopentylamino derivative, compared to 15.03 µg/mL for aaptamine. nih.govmdpi.com This suggests that C-3 substitution is a viable strategy for enhancing the anticancer properties of this class of compounds. mdpi.com Further studies on a series of 3-substituted demethyl(oxy)aaptamine analogs revealed potent cytotoxicities against a panel of human cancer cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.net

Substitution at N-4: In contrast to the enhancements seen with C-3 substitution, methylation at the N-4 position of aaptamine to produce 4-methylaaptamine (B1250859) has been reported to render the derivative inactive in some cancer cell growth inhibition assays. conicet.gov.ar However, other studies report that 4-methylaaptamine does possess biological activity, including inhibiting the growth of cancer cells during the S phase and showing anti-herpetic activity. mdpi.comvliz.be The insertion of bulkier groups at the N-4 position has been suggested to improve activity. mdpi.com These seemingly contradictory findings highlight that the effect of N-4 substitution may be highly dependent on the specific biological target or assay being used.

| Compound | Cell Line | Potency (CD50/IC50) | Source(s) |

| Aaptamine | CEM-SS | 15.03 µg/mL | nih.govmdpi.com |

| 3-(phenethylamino)demethyl(oxy)aaptamine | CEM-SS | 5.32 µg/mL | nih.govmdpi.com |

| 3-(isopentylamino)demethyl(oxy)aaptamine | CEM-SS | 6.73 µg/mL | nih.govmdpi.com |

| 4-methylaaptamine | P388, Human Cancer Panel | Inactive | conicet.gov.ar |

| 4-methylaaptamine | HSV-1 on Vero Cells | 2.4 µM (EC50) | vliz.be |

Role of the Benzo[de]Current time information in Bangalore, IN.nih.govnaphthyridine Ring System in Biological Action

The tricyclic benzo[de] Current time information in Bangalore, IN.nih.govnaphthyridine core is a fundamental structural feature for the biological activities of aaptamines. researchgate.net This planar, aromatic system is believed to be crucial for its mechanism of action, which in some cases involves intercalation with DNA. nih.gov

The importance of the aromaticity of the ring system is supported by studies on reduced analogs. For instance, 2,3-dihydroaaptamine, a hydrogenated derivative, showed decreased activity compared to aaptamine, indicating that the aromaticity in the B-ring is important for potency. conicet.gov.ar

Advanced Research Methodologies

Isolation and Purification Techniques

The initial step in studying natural products like demethylaaptamine is its isolation and purification from the source organism, typically marine sponges of the Aaptos genus. This process involves separating the compound of interest from a complex mixture of other metabolites.

Chromatographic Methods (e.g., Column Chromatography, LC-MS/MS)

Chromatography is a fundamental technique for the separation and purification of chemical compounds. itmedicalteam.pl It operates on the principle of distributing the components of a mixture between two phases: a stationary phase and a mobile phase. itmedicalteam.pl The differential affinities of the components for these two phases result in their separation. itmedicalteam.pl

Column Chromatography: This is a widely used method for the initial fractionation of crude extracts. In the case of isolating this compound, a common procedure involves packing a glass column with a solid adsorbent, such as silica (B1680970) gel or alumina, which serves as the stationary phase. The crude extract, dissolved in a small amount of solvent, is then applied to the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. ccamp.res.in Components of the extract move down the column at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation into different fractions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For further purification and analysis, more advanced techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are employed. chemyx.com LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org HPLC utilizes high pressure to pass the solvent through a column containing fine-particle stationary phases, leading to high-resolution separations. When coupled with tandem mass spectrometry (MS/MS), this technique not only separates this compound from other closely related compounds but also provides information about its molecular weight and fragmentation pattern, aiding in its identification. chemyx.comwikipedia.org For instance, research on the sponge Aaptos suberitoides utilized LC-HRMS (High-Resolution Mass Spectrometry) to identify this compound in purified fractions. researcher.life

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

|---|---|---|---|

| Column Chromatography | Silica gel, Alumina | Solvent gradients (e.g., hexane, ethyl acetate (B1210297), methanol) | Adsorption and polarity |

| LC-MS/MS | Reversed-phase (e.g., C18) | Solvent gradients (e.g., water, acetonitrile, often with additives like formic acid) | Partitioning and mass-to-charge ratio |

Structural Elucidation Techniques

Once a pure sample of this compound is obtained, its exact chemical structure must be determined. This is a critical step, as the arrangement of atoms in a molecule dictates its chemical and biological properties. numberanalytics.com A combination of spectroscopic techniques is typically used for this purpose. wiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. sigmaaldrich.commeasurlabs.com It is based on the magnetic properties of atomic nuclei. libretexts.org When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy at specific frequencies, which are influenced by the surrounding chemical environment. sigmaaldrich.com This provides detailed information about the carbon-hydrogen framework of the molecule. wikipedia.org

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) show correlations between protons and carbons, allowing for the complete assembly of the molecular structure. wikipedia.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for determining the precise molecular weight of a compound. measurlabs.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HR-MS can measure the mass with very high accuracy, typically to several decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact masses of atoms are unique. measurlabs.cominnovareacademics.in For this compound, HR-MS data is crucial for confirming the molecular formula derived from NMR analysis.

X-ray Crystallography

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule. nih.gov This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a crystal, the electrons in the atoms diffract the X-rays in a specific pattern. wikipedia.orglibretexts.org By analyzing this diffraction pattern, scientists can calculate the positions of all the atoms in the molecule, providing a detailed 3D model of its structure. nih.gov While obtaining suitable crystals of natural products can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of the molecular structure.

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Chemical shift (δ) and coupling constants (J) of protons |

| ¹³C NMR | Chemical shift (δ) of carbons |

| HR-MS | Precise mass-to-charge ratio (m/z), elemental composition |

| X-ray Crystallography | 3D atomic coordinates, bond lengths, and bond angles |

In Vitro Pharmacological Evaluation Methods

After isolation and structural elucidation, the next step is to investigate the biological activity of this compound. In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in test tubes or cell cultures), are the primary methods for initial pharmacological screening. nih.gov

These studies are designed to assess the effect of the compound on specific biological targets, such as enzymes or receptors, or on whole cells. For example, this compound has been evaluated for its potential antimalarial activity. researcher.life In such studies, the compound is tested against the malaria parasite, Plasmodium falciparum, in a laboratory setting. The effectiveness of the compound is typically measured by its IC₅₀ value, which is the concentration of the compound required to inhibit the growth of the parasite by 50%. researcher.life

Another example of in vitro evaluation is assessing a compound's cytotoxicity against various cancer cell lines. This involves exposing cancer cells to different concentrations of the compound and measuring the effect on cell viability, often using assays like the MTT assay. researchgate.net The results from these in vitro studies provide valuable preliminary data on the pharmacological potential of this compound and guide further research. mdpi.com

Compound Names Mentioned:

this compound

Konbamidin

Penicyclone D

Cell-Based Assays

The initial exploration of this compound's biological activity often begins with cell-based assays, which provide crucial insights into its effects on fundamental cellular processes. These assays are instrumental in determining the compound's potential as a therapeutic agent.

Cell Proliferation and Cytotoxicity: Assays measuring cell proliferation and cytotoxicity are fundamental to understanding the dose-dependent effects of this compound on cell growth and viability. epo-berlin.comabcam.com Techniques such as metabolic assays, which measure the conversion of a substrate by cellular enzymes into a detectable product, are commonly employed to quantify the number of living cells. abcam.com

Apoptosis: To determine if this compound induces programmed cell death, apoptosis assays are utilized. bdbiosciences.combiocompare.com These can involve methods like Annexin V staining, which identifies one of the early markers of apoptosis, or caspase activity assays that measure the activation of key enzymes in the apoptotic cascade. biocompare.comnih.gov

Cell Cycle Analysis: Flow cytometry is a powerful tool used for cell cycle analysis, revealing how this compound might interfere with the normal progression of cell division. bdbiosciences.com By staining cells with fluorescent dyes that bind to DNA, researchers can quantify the proportion of cells in each phase of the cell cycle (G1, S, G2, and M), identifying potential cell cycle arrest points. abcam.com

Table 1: Overview of Cell-Based Assays for this compound Research

| Assay Type | Purpose | Common Techniques |

| Cell Proliferation | To quantify the rate of cell division. | Metabolic assays (e.g., MTT, XTT), Dye exclusion assays (e.g., Trypan Blue) |

| Cytotoxicity | To measure the degree to which an agent is toxic to cells. | LDH release assay, Crystal Violet staining |

| Apoptosis | To detect and quantify programmed cell death. | Annexin V/PI staining, Caspase activity assays, TUNEL assay |

| Cell Cycle Analysis | To determine the distribution of cells in different phases of the cell cycle. | Flow cytometry with DNA-binding dyes (e.g., Propidium Iodide) |

Biochemical Assays

To delve deeper into the molecular interactions of this compound, biochemical assays are employed. These in vitro tests can pinpoint specific molecular targets and mechanisms of action.

Enzyme Inhibition: A key area of investigation is the ability of this compound to inhibit specific enzymes. Assays are designed to measure the activity of a target enzyme in the presence and absence of the compound. For instance, ATPase assays can determine if this compound interferes with the energy-producing activities of enzymes like topoisomerases. inspiralis.com The inhibition of DNA methyltransferases (DNMTs) can also be assessed using specialized kits that measure the transfer of methyl groups to a DNA substrate. activemotif.com

DNA Binding Assays via UV-Vis Spectrophotometry: Understanding if and how this compound interacts with DNA is crucial. UV-Vis spectrophotometry is a technique used to monitor changes in the absorbance spectrum of DNA upon the addition of the compound, which can indicate a binding event. While direct evidence for this compound using this specific method is not detailed in the provided search results, this technique is a standard approach for studying DNA-ligand interactions. nih.gov

Molecular and Cellular Pathway Analysis Techniques

To understand the broader impact of this compound on cellular function, researchers turn to techniques that analyze changes in protein expression and gene activity.

Western Blotting: This widely used technique allows for the detection and quantification of specific proteins within a cell lysate. numberanalytics.com In the context of this compound research, Western blotting can be used to examine the expression levels of proteins involved in key signaling pathways, such as those controlling cell growth, apoptosis, and inflammation, to see how they are modulated by the compound. researchgate.netthermofisher.comnih.govnih.gov

Gene Expression Analysis: To assess how this compound affects gene activity, techniques like reverse transcription-polymerase chain reaction (RT-PCR) are utilized. nih.gov This method measures the levels of specific messenger RNA (mRNA) transcripts, providing a snapshot of which genes are being actively expressed in response to treatment with the compound. numberanalytics.com

Preclinical In Vivo Model Systems

Following promising in vitro results, the evaluation of this compound progresses to preclinical in vivo models, primarily utilizing animals to assess its efficacy and biological effects in a whole-organism context.

Xenograft Models in Murine Systems

To study the potential anticancer effects of this compound, xenograft models are a critical tool. nih.gov These models involve the transplantation of human tumor cells or tissues into immunodeficient mice. championsoncology.com This allows researchers to observe the effect of the compound on human tumor growth in a living system. nih.govgenoway.comcrownbio.com Subcutaneous xenograft models, where tumor cells are injected under the skin, are commonly used due to their relative simplicity and ease of monitoring tumor size. nih.gov

Animal Models for Antimicrobial Efficacy

The potential of this compound as an antimicrobial agent is evaluated in various animal models of infection. mdpi.comnih.gov These models are essential for determining if the in vitro antimicrobial activity translates to a therapeutic effect in a living host. frontiersin.org Murine models, such as those involving skin abscesses or thigh infections, are frequently used to assess the ability of a compound to reduce bacterial load and improve outcomes. nih.govfrontiersin.org

Animal Models for Antimalarial Efficacy

To investigate the antimalarial properties of this compound, murine models infected with Plasmodium species are indispensable. mdpi.comnih.gov The rodent malaria parasite, Plasmodium berghei, is often used as a model for human malaria to assess the efficacy of potential new drugs. researchgate.netmmv.org These in vivo studies are crucial for evaluating a compound's ability to suppress parasite growth and are a key decision-making step in the drug discovery pipeline. nih.govdovepress.com

Computational and In Silico Approaches

Computational methods provide a powerful lens through which the bioactivity of this compound can be understood at a molecular level. These in silico techniques are instrumental in predicting binding affinities, identifying potential protein targets, and guiding further experimental validation.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. igem.wiki This method is widely used to forecast the interaction between a small molecule, such as this compound, and a protein target. bhu.ac.in The process involves sampling various conformations of the ligand within the binding site of the protein and scoring them to identify the most favorable binding modes. igem.wiki

In the context of this compound, molecular docking simulations have been employed to investigate its potential as an inhibitor of various enzymes. For instance, studies have explored its interaction with proteins relevant to malaria. japsonline.comresearcher.liferesearcher.life Research has shown that this compound can form specific hydrogen bonds with the amino acids of a Plasmodium protein (PDB code: 1J3J), suggesting a positive correlation with its observed antimalarial activity. japsonline.com

Another area of investigation has been its potential as a cholinesterase inhibitor, a target for Alzheimer's disease treatment. researcher.lifejppres.comresearcher.life While specific docking scores for this compound itself are part of a broader analysis of related benzo[de] researcher.liferesearcher.life-naphthyridine alkaloids, the studies highlight the utility of this method in comparing the binding potential of this compound and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). jppres.comresearchgate.netum.edu.my

Furthermore, docking analyses have been used to understand the interaction of this compound and related alkaloids with other enzymes, such as the bacterial α-D-galactosidase (α-PsGal). nih.gov These simulations revealed that while this compound did not form complexes with the active site of human α-N-acetylgalactosaminidase (α-NaGalase), it did bind within a pocket near the catalytic residues of the bacterial enzyme. nih.gov This was attributed to π-π stacking interactions and the formation of hydrogen bonds with specific amino acid residues. nih.gov

| Target Protein | PDB Code | Key Findings from Docking Simulation |

| Plasmodium protein | 1J3J | This compound forms specific hydrogen interactions with amino acids of the protein. japsonline.com |

| Acetylcholinesterase (AChE) | 4EY6 | Part of a mixture of benzo[de] researcher.liferesearcher.life-naphthyridine alkaloids studied for cholinesterase inhibition. jppres.comresearchgate.net |

| Butyrylcholinesterase (BChE) | 4BDS | Part of a mixture of benzo[de] researcher.liferesearcher.life-naphthyridine alkaloids studied for cholinesterase inhibition. jppres.comresearchgate.net |

| Bacterial α-D-galactosidase (α-PsGal) | - | Binds in a pocket near catalytic amino acid residues, forming π-π interactions and hydrogen bonds. nih.gov |

| Human α-N-acetylgalactosaminidase (α-NaGalase) | - | Did not form complexes with the active site. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.orgmedcraveonline.com These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new or untested compounds. wikipedia.orgjocpr.com The general form of a QSAR model can be expressed as: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

QSAR models are developed by creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression analysis, to build a predictive model. mdpi.com The quality and predictive power of a QSAR model are rigorously evaluated through internal and external validation techniques. mdpi.com

While specific QSAR models developed exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to its study. For a series of related marine alkaloids, QSAR could be employed to understand how structural modifications, such as the demethylation that distinguishes it from aaptamine, influence its various biological activities. By correlating structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) with activities like antimalarial or cholinesterase inhibitory effects, a QSAR model could predict the potency of other, yet-to-be-synthesized, derivatives. jocpr.com This predictive capability is invaluable for guiding the synthesis of new compounds with potentially enhanced efficacy. longdom.orgjocpr.com

Chemoproteomics for Target Identification

Chemoproteomics is a multidisciplinary field that utilizes chemical probes to study protein function and identify the targets of bioactive compounds on a proteome-wide scale. nih.govrsc.org This approach is particularly valuable for elucidating the mechanism of action of natural products like this compound, for which the direct molecular targets may not be immediately obvious. nih.gov

Common chemoproteomic strategies include affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling (TPP). nih.govnih.gov These methods often involve immobilizing the small molecule of interest on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov Alternatively, photoaffinity labeling involves a photoreactive group on the compound that, upon irradiation, covalently links it to its target proteins. drughunter.com

For this compound, chemoproteomics offers a powerful, unbiased approach to identify its direct cellular interactors. By applying these techniques, researchers can move beyond hypothesis-driven investigation of single targets and instead screen for interactions across the entire proteome. pelagobio.com This can uncover novel targets and pathways affected by this compound, providing a more comprehensive understanding of its biological effects. pelagobio.com For example, a chemoproteomics-based approach could reveal that this compound binds not only to its predicted targets but also to other proteins, potentially explaining its diverse reported bioactivities. The identification of these off-target effects is crucial for a complete understanding of a compound's pharmacological profile. pelagobio.com

Future Research Directions and Translational Potential Preclinical Stage

Elucidation of Unexplored Molecular Targets and Interaction Mechanisms

While preliminary studies have identified several biological targets for demethylaaptamine and its parent compound, aaptamine (B1664758), a comprehensive understanding of their molecular interactions is still emerging. Aaptamines are known to interact with various targets, including the 20S proteasome, α-adrenoceptors, and cholinesterases, and to modulate signaling pathways involving p53, c-myc, and NF-κB. nih.govresearchgate.netnih.govresearcher.lifenih.gov Specifically, this compound has been noted for its inhibitory effects on the chymotrypsin-like and caspase-like activities of the 20S proteasome. nih.govrsc.org

However, the full spectrum of its molecular targets remains largely unexplored. mdpi.com The precise mechanisms underlying its cytotoxic effects against various cancer cell lines are not fully understood. researchgate.net Future research should prioritize the identification of novel molecular targets to explain its broad range of activities. Techniques such as molecular docking have been used to predict interactions, for instance, with malarial proteins, but these computational findings require experimental validation. japsonline.comjapsonline.com A key future direction is to move beyond known targets and employ unbiased screening approaches to uncover novel binding partners and signaling pathways affected by this compound. This will be crucial for clarifying its full therapeutic potential and for identifying potential liabilities.

Rational Design and Synthesis of Next-Generation this compound Analogs

The unique benzo[de] Current time information in Bangalore, IN.acs.orgnaphthyridine core of this compound makes it an attractive scaffold for medicinal chemistry. nih.govmdpi.com The rational design and synthesis of new analogs aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.gov Several synthetic and semi-synthetic strategies have been developed for aaptamine and its derivatives, providing a foundation for creating a new generation of compounds. acs.orgcapes.gov.brnih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided initial insights into how structural modifications influence biological activity. mdpi.com For example, research suggests that the presence of a hydroxyl group at the C-9 position and the aromaticity of the B-ring are important for cytotoxic activity. conicet.gov.ar Conversely, modifications at other positions, such as N-1 or C-3, can also significantly alter the compound's effects. mdpi.comconicet.gov.ar

Future efforts in rational design should leverage these SAR insights alongside computational modeling to predict how specific structural changes will affect target binding and selectivity. researchgate.netdiva-portal.org The synthesis of a diverse library of analogs with systematic modifications to the core structure will be essential for developing compounds with superior therapeutic profiles. nih.gov